molecular formula C10H9ClN2S B12109080 [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine

Cat. No.: B12109080
M. Wt: 224.71 g/mol
InChI Key: VKDRCHSOPIBEQD-UHFFFAOYSA-N
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Description

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine is a thiazole-derived compound featuring a 4-chlorophenyl substituent at the 2-position of the thiazole ring and a methanamine group at the 4-position. Its hydrochloride salt (CAS: 690632-35-0) is widely used in research, with a molecular formula of C₁₀H₁₀Cl₂N₂S and a molecular weight of 261.16 g/mol . The compound has been studied in pharmacological screens, particularly for its interactions with biological targets, owing to the phenylthiazole scaffold's prevalence in bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2S

Molecular Weight

224.71 g/mol

IUPAC Name

[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine

InChI

InChI=1S/C10H9ClN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2

InChI Key

VKDRCHSOPIBEQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CN)Cl

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

A modified Hantzsch approach employs 4-chlorophenylacetone as a key intermediate. Bromination of 4-chlorophenylacetone using N-bromosuccinimide (NBS) yields α-bromo-4-chlorophenylacetone, which reacts with thiourea in ethanol under reflux to form the thiazole ring. The reaction mechanism involves nucleophilic attack by the thioamide’s sulfur on the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Reaction Scheme:

4-ChlorophenylacetoneNBSα-Bromo-4-chlorophenylacetoneThiourea, EtOH2-Amino-4-(4-chlorophenyl)thiazole\text{4-Chlorophenylacetone} \xrightarrow{\text{NBS}} \alpha\text{-Bromo-4-chlorophenylacetone} \xrightarrow{\text{Thiourea, EtOH}} \text{2-Amino-4-(4-chlorophenyl)thiazole}

This method achieves yields of 75–85% after recrystallization from ethanol.

Functionalization of the Thiazole Core

Introduction of the Methanamine Group

The methanamine (-CH2_2NH2_2) group at the 4-position of the thiazole is introduced via nucleophilic substitution or reduction strategies.

Bromomethyl Intermediate and Amination

Bromination of the methyl group adjacent to the thiazole nitrogen is achieved using phosphorus tribromide (PBr3_3) in dichloromethane. Subsequent amination with aqueous ammonia at elevated temperatures (60–80°C) substitutes the bromide with an amine group.

Optimization Note:
The use of hexamethylenetetramine (Hexamine) in the Hofmann reaction improves substitution efficiency, yielding 70–78% of this compound after hydrolysis.

Cyanomethyl Reduction Pathway

An alternative route involves the formation of a cyanomethyl intermediate via Sandmeyer reaction, followed by reduction. Treatment of 2-amino-4-(4-chlorophenyl)thiazole with sodium nitrite and copper cyanide in HCl generates the nitrile derivative, which is reduced to the primary amine using LiAlH4_4 in tetrahydrofuran (THF).

Reaction Conditions:

  • Cyanidation: 0–5°C, 4 h, yield: 65%

  • Reduction: 25°C, 2 h, yield: 82%

Patent-Derived Synthetic Routes

A patent (WO2016188711A1) details a multi-step synthesis where this compound serves as an intermediate. Key steps include:

  • Thiazole Formation:

    • Reaction of 4-chlorophenylglyoxal with thiourea in acetic acid yields 2-amino-4-(4-chlorophenyl)thiazole.

    • Bromination at the 4-position using PBr3_3.

  • Amination:

    • Substitution with benzylamine followed by catalytic hydrogenation to remove the benzyl protecting group.

Yield Data:

  • Thiazole formation: 88%

  • Final amination: 91%

Analytical Characterization

Synthetic intermediates and the final product are validated using:

  • NMR Spectroscopy:

    • 1^1H-NMR (DMSO-d6d_6): δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 4.10 (s, 2H, NH2_2).

    • 13^{13}C-NMR: Peaks at δ 166.3 (C=O), 139.4 (C-Cl), and 52.3 (CH3_3) confirm structural integrity.

  • Elemental Analysis:

    • Calculated for C10_{10}H9_9ClN2_2S: C 49.28%, H 4.14%, N 11.49%.

    • Observed: C 49.36%, H 4.10%, N 11.43%.

Challenges and Optimization

  • Regioselectivity in Cyclization:
    Competing pathways during thiazole formation may yield positional isomers. Using polar solvents (e.g., DMF) enhances regioselectivity for the 4-substituted product.

  • Amination Efficiency:
    Excess ammonia (5 eq.) and prolonged reaction times (12–24 h) mitigate incomplete substitution .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of imines or nitriles.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Properties

The thiazole ring system is known for its diverse biological activities, including antimicrobial effects. Recent studies have synthesized various thiazole derivatives that exhibit strong antimicrobial and anticancer properties. For instance, derivatives of thiazole have been tested against several bacterial strains and cancer cell lines, showing promising results in inhibiting growth and proliferation .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine. SAR studies have revealed that modifications on the phenyl ring significantly influence biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances anticonvulsant properties in related compounds .

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives:

  • Cardioprotection : A study demonstrated that a thiazole derivative improved cardiac function in models of ischemic injury, supporting its use in cardiovascular therapies .
  • Anticancer Activity : Research on N-acylated thiazole derivatives showed significant cytotoxicity against human cancer cell lines, with some compounds exhibiting selectivity towards specific cancer types .

Data Tables

Application Area Activity Reference
Cardiovascular DiseasesPartial A1 receptor agonist
Neurodegenerative DisordersAcetylcholinesterase inhibitor
Antimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer ActivityCytotoxicity against cancer cells

Mechanism of Action

The mechanism by which [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Substitution

  • [2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine (CAS: 690632-12-3): Key Difference: Chlorine at the 3-position of the phenyl ring. Properties: The hydrochloride monohydrate (C₁₀H₉ClN₂S·HCl·H₂O) has a molecular weight of 279.18 g/mol and a melting point of 203–204°C, compared to the 4-chloro analog’s melting point of 268°C .

Substituent Variants: Methyl, Methoxymethyl, and Thiophene

  • [2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine (CAS: 89152-86-3):
    • Key Difference : A methyl group replaces the chlorine atom.
    • Properties : Molecular formula C₁₁H₁₂N₂S (MW: 204.29 g/mol). The absence of electronegative chlorine may reduce polarity and alter binding interactions .
  • [2-(Methoxymethyl)-5-phenyl-1,3-thiazol-4-yl]methanamine (CAS: 1340521-16-5):
    • Key Difference : A methoxymethyl group introduces an ether oxygen, enhancing solubility.
    • Properties : Molecular formula C₁₂H₁₄N₂OS (MW: 234.32 g/mol) .
  • 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine :
    • Key Difference : Thiophene replaces the phenyl ring, altering aromatic π-system interactions.
    • Properties : Molecular formula C₈H₈N₂S₂ (MW: 196.29 g/mol) .

Amine Modifications and Extended Chains

  • N-Methyl-1-[2-(propan-2-yl)-1,3-thiazol-4-yl]methanamine :
    • Key Difference : N-methylation of the amine reduces basicity.
    • Properties : Molecular formula C₈H₁₃N₂S (MW: 169.27 g/mol) .
  • {2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine :
    • Key Difference : A methylene spacer links the 4-chlorophenyl group to the thiazole.
    • Properties : Molecular formula C₁₁H₁₁ClN₂S (MW: 246.74 g/mol) .

Comparative Data Table

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activity References
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 4-Cl-phenyl, methanamine C₁₀H₁₀Cl₂N₂S 261.16 mp 268°C; RNA-binding scaffold
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl·H₂O 3-Cl-phenyl C₁₀H₁₂Cl₂N₂O₂S 279.18 mp 203–204°C; high T₂ change
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine 4-Me-phenyl C₁₁H₁₂N₂S 204.29 Reduced polarity
1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine Thiophene C₈H₈N₂S₂ 196.29 Altered π-interactions
{2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl}methanamine CH₂-4-Cl-phenyl C₁₁H₁₁ClN₂S 246.74 Increased flexibility

Research Findings and Implications

  • Positional Isomerism : The 4-chloro analog’s higher melting point (268°C vs. 203–204°C for 3-Cl) suggests greater crystallinity and stability .
  • Biological Activity : Phenylthiazole derivatives with 4-chloro substitution are prioritized in fragment-based virtual screening (FBVS) due to optimal steric and electronic profiles .
  • Solubility and Reactivity : Methoxymethyl and thiophene variants may improve aqueous solubility but could reduce target affinity compared to halogenated analogs .

Biological Activity

[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine, also known as 2-(4-chlorophenyl)-1,3-thiazol-4-ylmethanamine hydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : 1-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride
  • Molecular Formula : C10H10ClN2S
  • Molecular Weight : 261.18 g/mol
  • CAS Number : 690632-35-0

Biological Activity Overview

The biological activity of this compound has been primarily linked to its antimicrobial, antifungal, and anticancer properties. The thiazole ring in its structure contributes significantly to these activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit varying degrees of antimicrobial activity. In a study comparing various thiazole compounds against Gram-positive and Gram-negative bacteria, it was found that many derivatives had minimal activity with MIC values ranging from 100 to 400 μg/mL compared to standard antibiotics like chloramphenicol (MIC 25–50 μg/mL) . However, some compounds derived from thiazole structures showed enhanced antifungal properties against species like Candida albicans and Aspergillus niger.

CompoundActivity TypeMIC (μg/mL)Reference
Thiazole Derivative AAntibacterial100–400
Thiazole Derivative BAntifungal (C. albicans)3.92–4.01 mM
Thiazole Derivative CAntifungal (A. niger)4.01–4.23 mM

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance, a compound with a similar thiazole structure demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the range of 0.079–8.284 µM . The presence of electron-withdrawing groups such as chlorine on the phenyl ring was noted to enhance this activity.

The mechanisms by which this compound exerts its biological effects are still being elucidated. It is believed that the thiazole ring interacts with biological targets through hydrogen bonding and π-stacking interactions, potentially inhibiting key enzymes involved in microbial metabolism or cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the thiazole ring and the attached phenyl group significantly influence biological activity. The presence of halogen substituents (e.g., chloro or bromo groups) on the phenyl ring has been associated with increased potency against both microbial and cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study evaluating various thiazole derivatives found that while most exhibited limited antibacterial properties, certain modifications led to enhanced antifungal activity against C. albicans and A. niger, suggesting potential for therapeutic applications in fungal infections .
  • Anticancer Potential : In vitro tests on cancer cell lines revealed that compounds related to this compound showed promising results with IC50 values indicating significant cytotoxicity, particularly in breast cancer models . This positions thiazole derivatives as candidates for further development in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine?

  • Methodological Answer : A two-step approach is often utilized:

Thiazole ring formation : React 4-chlorobenzaldehyde with a thioamide precursor (e.g., thioacetamide) in the presence of iodine or other cyclizing agents under reflux conditions to form the thiazole core .

Amine functionalization : Reduce the intermediate nitrile or imine group using catalytic hydrogenation or transition metal-free methods (e.g., HBPin with a potassium-based catalyst in toluene) to yield the primary amine .

  • Key Considerations : Optimize reaction conditions (temperature, solvent, catalyst loading) to improve yield and purity. Purity is typically confirmed via HPLC (>95%) and structural validation by 1^1H/13^13C NMR .

Q. How is the compound characterized for structural integrity and purity in academic research?

  • Methodological Answer :

  • Spectroscopy : 1^1H NMR (δ 7.3–7.5 ppm for aromatic protons, δ 3.8–4.2 ppm for methylene adjacent to amine) and 13^13C NMR (thiazole carbons at ~165–170 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]+^+ (calculated for C10_{10}H10_{10}ClN2_2S: 225.02) .
  • Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Q. What preliminary biological assays are recommended to evaluate the compound’s activity?

  • Methodological Answer :

  • Fragment-Based Screening : Use NMR-based transverse relaxation (T2_2) assays to detect binding to RNA or protein targets, as demonstrated in fragment libraries .
  • Antimicrobial Testing : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess safety margins .

Advanced Research Questions

Q. How can computational tools guide the optimization of this compound derivatives for enhanced target binding?

  • Methodological Answer :

  • Docking Studies : Use AutoDock4 to model interactions with target proteins (e.g., enzymes, receptors). Flexible side-chain sampling improves accuracy for binding pocket predictions .
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes and identify key residues for hydrogen bonding or hydrophobic interactions .
  • QSAR Modeling : Train models using bioactivity data from analogs (e.g., substituents at 4-chlorophenyl or thiazole positions) to predict IC50_{50} values .

Q. How should researchers address contradictions in reported biological activities of the compound?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number) to minimize variability.
  • Orthogonal Assays : Confirm antimicrobial activity via both MIC assays and time-kill kinetics to rule out false positives .
  • Metabolite Screening : Use LC-MS to detect degradation products or metabolites that may interfere with activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies of phenylthiazole derivatives?

  • Methodological Answer :

  • Scaffold Modification : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF3_3) or donating (e.g., 4-OCH3_3) substituents to modulate electronic effects .
  • Bioisosteric Replacement : Substitute the thiazole ring with oxazole or pyridine to assess ring flexibility .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., amine position, halogen orientation) for activity .

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